molecular formula C12H10Cl2N4O2 B12647712 2-[(2,5-dichloropyrimidin-4-yl)amino]-N-methoxybenzamide

2-[(2,5-dichloropyrimidin-4-yl)amino]-N-methoxybenzamide

Cat. No.: B12647712
M. Wt: 313.14 g/mol
InChI Key: SJWYDUOHXDFRED-UHFFFAOYSA-N
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Description

2-[(2,5-Dichloropyrimidin-4-yl)amino]-N-methoxybenzamide is a chemical compound with the molecular formula C12H12Cl2N3OP. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a dichloropyrimidine ring and a methoxybenzamide group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,5-dichloropyrimidin-4-yl)amino]-N-methoxybenzamide typically involves the reaction of 2,5,6-trichloropyrimidine with 2-(dimethylphosphonino)aniline in the presence of anhydrous potassium carbonate. The reaction is carried out in dimethylformamide (DMF) at a temperature of 60°C for 4 hours. The product is then purified through a silica gel column to obtain a pale yellow solid .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(2,5-Dichloropyrimidin-4-yl)amino]-N-methoxybenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the dichloropyrimidine ring.

    Oxidation and Reduction:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used for oxidation and reduction reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a substituted pyrimidine derivative.

Scientific Research Applications

2-[(2,5-Dichloropyrimidin-4-yl)amino]-N-methoxybenzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2,5-dichloropyrimidin-4-yl)amino]-N-methoxybenzamide involves its interaction with specific molecular targets and pathways. The dichloropyrimidine ring can interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2,5-Dichloropyrimidin-4-yl)amino]phenyl dimethylphosphine oxide
  • Ethyl 2-[(2,5-dichloropyrimidin-4-yl)amino]benzoate

Uniqueness

2-[(2,5-Dichloropyrimidin-4-yl)amino]-N-methoxybenzamide is unique due to its specific combination of a dichloropyrimidine ring and a methoxybenzamide group. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C12H10Cl2N4O2

Molecular Weight

313.14 g/mol

IUPAC Name

2-[(2,5-dichloropyrimidin-4-yl)amino]-N-methoxybenzamide

InChI

InChI=1S/C12H10Cl2N4O2/c1-20-18-11(19)7-4-2-3-5-9(7)16-10-8(13)6-15-12(14)17-10/h2-6H,1H3,(H,18,19)(H,15,16,17)

InChI Key

SJWYDUOHXDFRED-UHFFFAOYSA-N

Canonical SMILES

CONC(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)Cl

Origin of Product

United States

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